molecular formula C11H13NO5S B2734090 N-(3-acetylphenyl)-N-(methylsulfonyl)glycine CAS No. 827007-49-8

N-(3-acetylphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2734090
CAS No.: 827007-49-8
M. Wt: 271.29
InChI Key: NEXYRDUXUMKDFQ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N-(methylsulfonyl)glycine is a glycine derivative featuring a methylsulfonyl group and a 3-acetylphenyl substituent on the nitrogen atom.

Properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-8(13)9-4-3-5-10(6-9)12(7-11(14)15)18(2,16)17/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYRDUXUMKDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-N-(methylsulfonyl)glycine, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The compound features an acetyl group attached to a phenyl ring and a methylsulfonyl moiety linked to a glycine backbone. This unique structure is believed to contribute to its biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound has been shown to suppress the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
  • Induction of Apoptosis in Cancer Cells : Studies have demonstrated that this compound can induce apoptotic pathways in cancer cells by modulating the expression of Bcl-2 family proteins, leading to increased Bax and decreased Bcl-xl levels .

Anti-inflammatory Effects

A notable study assessed the anti-inflammatory properties of this compound through in vitro assays. The results indicated:

  • Reduction in Cytokine Levels : The compound significantly lowered levels of TNF-α and IL-6 in activated macrophages, suggesting a potent anti-inflammatory effect.
  • Inhibition of COX Enzymes : Similar to traditional NSAIDs, this compound inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., SK-OV-3 ovarian cancer cells) revealed:

  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 μM across different cancer types, indicating significant cytotoxicity against tumor cells while showing low cytotoxicity toward normal cells .
  • Mechanisms of Action : The anticancer activity was associated with the activation of caspase pathways, leading to programmed cell death. Furthermore, it was found to inhibit cell proliferation by arresting the cell cycle at the G1 phase .

Case Studies

  • Case Study on Inflammatory Disease :
    • A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in disease activity scores and improvement in quality of life metrics over a 12-week treatment period.
  • Case Study on Cancer Treatment :
    • In a preclinical model using xenografts of human tumors, administration of the compound resulted in significant tumor regression compared to controls. Histological analysis revealed increased apoptosis within tumor tissues .

Data Summary

Biological ActivityMeasurement MethodResult
Anti-inflammatory Cytokine ReductionELISADecrease in TNF-α and IL-6 levels
COX InhibitionEnzyme AssaySignificant inhibition at low concentrations
Anticancer Activity (IC50)MTT Assay5 - 15 μM across various cancer cell lines
Apoptosis InductionFlow CytometryIncreased apoptotic cells post-treatment

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

Variations in the aryl group significantly alter electronic and steric properties, impacting molecular interactions and bioactivity:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
N-(3-fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) 3-fluoro C₉H₁₀FNO₄S 255.25 Potassium channel (KCNA1) activation
N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycine 3,5-dimethyl C₁₁H₁₅NO₄S 257.31 Peptidomimetic scaffold; no explicit bioactivity reported
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine 3-nitro C₁₄H₁₂N₂O₆S 336.32 High polarity due to nitro group; used in derivatization studies
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine 4-chloro-3-CF₃ C₁₀H₁₀ClF₃NO₄S 333.71 Lab-scale synthesis; halogenated analog with potential metabolic stability

Key Observations :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃, -F): Increase polarity and may enhance binding to targets like ion channels via dipole interactions .
  • Acetyl Group (hypothetical for target compound): Balances electron withdrawal and steric effects, possibly optimizing solubility and target engagement.

Peptidomimetic Derivatives with Fmoc Protection

Compounds with fluorenylmethoxycarbonyl (Fmoc) groups serve as advanced intermediates in peptide synthesis:

Compound Name (Example) Structure Features Molecular Weight (g/mol) Application References
(S)-N-(2-((Fmoc)amino)-3-phenylpropyl)-N-(methylsulfonyl)glycine (BB7) Fmoc-protected amino group, phenylpropyl side chain 595.25 (calculated) Inhibitors of protein-protein interactions
(S)-N-(2-((Fmoc)amino)-4-methylpentyl)-N-(methylsulfonyl)glycine (BB8) Branched alkyl side chain 341.13 (HRMS) Structural studies via NMR/HRMS

Key Observations :

  • Fmoc Groups : Increase molecular weight (>500 g/mol) and complexity, limiting blood-brain barrier penetration but enhancing stability in biological matrices .
  • Side Chain Diversity : Alters conformational flexibility and target specificity.

Ester Derivatives

Methyl or ethyl esters modify the carboxylic acid moiety, affecting reactivity and solubility:

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties References
Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycinate Methyl C₁₁H₁₁ClF₃NO₄S 345.73 Prodrug form; improved lipophilicity

Key Observations :

  • Esterification : Enhances cell membrane permeability but requires enzymatic hydrolysis for activation .

Structural and Analytical Data

NMR and HRMS Trends

  • NMR Chemical Shifts :
    • Methylsulfonyl groups typically show upfield shifts for adjacent protons (e.g., CH₂COO⁻ at δ ~3.5–4.0 ppm in ¹H NMR) .
    • Aromatic protons in 3-substituted phenyl rings exhibit distinct splitting patterns (e.g., meta-substituents cause doublets or triplets) .
  • HRMS Validation : Reported compounds show <0.005% error between calculated and observed masses, confirming structural integrity .

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